molecular formula C9H11Cl B1345647 3,5-Dimethylbenzyl chloride CAS No. 2745-54-2

3,5-Dimethylbenzyl chloride

Cat. No. B1345647
M. Wt: 154.63 g/mol
InChI Key: FYNVRRYQTHUESZ-UHFFFAOYSA-N
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Patent
US04710316

Procedure details

3,5-dimethylbenzylmagnesium chloride was manufactured from 2.6 g of magnesium powder and 15.5 g of 3,5-dimethylbenzyl chloride dissolved in 200 ml of diethyl ether and reacted with 7.5 g of methyl ethyl ketone in a temperature range of from 20° C. to 25° C. After 2 hours, the whole was poured onto ice and acidified, and the organic phase was separated off and extracted by shaking with water and sodium bicarbonate solution. After drying the organic phase with solid potassium carbonate, fractional distillation was carried out. 13 g of end product were obtained in a temperature range of from 63° C. to 65° C. at 0.12 mbar.
Name
3,5-dimethylbenzylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[CH2:5][Mg]Cl.[Mg].CC1C=C(C=C(C)C=1)CCl.[CH2:23]([C:25]([CH3:27])=[O:26])[CH3:24]>C(OCC)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[CH2:5][C:25]([OH:26])([CH2:23][CH3:24])[CH3:27]

Inputs

Step One
Name
3,5-dimethylbenzylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C[Mg]Cl)C=C(C1)C
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
CC=1C=C(CCl)C=C(C1)C
Step Four
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)C(=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
by shaking with water and sodium bicarbonate solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the whole was poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
After drying the organic phase
DISTILLATION
Type
DISTILLATION
Details
with solid potassium carbonate, fractional distillation
CUSTOM
Type
CUSTOM
Details
13 g of end product were obtained in a temperature range of from 63° C. to 65° C. at 0.12 mbar

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1C=C(CC(C)(CC)O)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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